molecular formula C9H11IN2O B3166717 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide CAS No. 913394-17-9

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide

Cat. No.: B3166717
CAS No.: 913394-17-9
M. Wt: 290.1 g/mol
InChI Key: RFYXFDXHRUPCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide is a chemical compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The hydroiodide salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep .

Mode of Action

The compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors, showing high affinity for these receptors . This interaction results in the activation of these receptors, which can lead to various physiological changes .

Biochemical Pathways

The activation of the 5-HT 1A and 5-HT 7 receptors can affect several biochemical pathways. For instance, the activation of the 5-HT 7 receptor is positively linked to adenylate cyclase , an enzyme that catalyzes the conversion of ATP to cyclic AMP. This can lead to the activation of protein kinase A, which can phosphorylate various target proteins and cause downstream effects .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .

Result of Action

The activation of the 5-HT 1A and 5-HT 7 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing, influence neurotransmitter release, and alter gene expression . These effects can contribute to the compound’s potential anxiolytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s action by competing for the same targets or by modulating the same pathways .

Biochemical Analysis

Biochemical Properties

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . These interactions are essential for modulating neurotransmitter release and signal transduction pathways. The compound’s ability to interact with these receptors suggests its potential use in developing anxiolytic and antidepressant agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, inhibiting or activating them depending on the receptor subtype . This binding can lead to changes in intracellular cyclic AMP levels, influencing various downstream signaling pathways. Additionally, the compound can inhibit certain enzymes, altering metabolic flux and gene expression patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Amination: The quinoline derivative undergoes an amination reaction to introduce the amino group at the 3-position.

    Reduction: The resulting compound is then subjected to reduction conditions to form the 3,4-dihydro derivative.

    Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized quinolinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide is unique due to its specific quinolinone structure and the presence of the hydroiodide salt, which enhances its solubility and stability. This makes it particularly suitable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-quinolin-2-one;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.HI/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYXFDXHRUPCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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